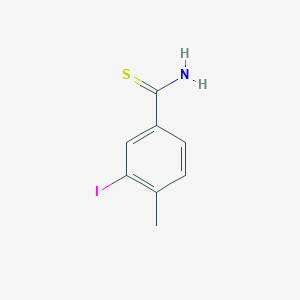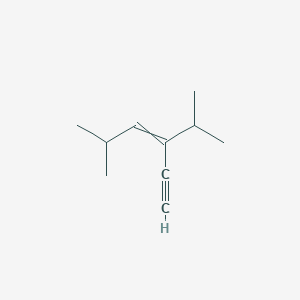
5-Methyl-3-(propan-2-yl)hex-3-en-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(propan-2-yl)hex-3-en-1-yn ist eine chemische Verbindung mit der Summenformel C10H16. Sie gehört zur Familie der Alkine und zeichnet sich durch die Anwesenheit einer Kohlenstoff-Kohlenstoff-Dreifachbindung aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Methyl-3-(propan-2-yl)hex-3-en-1-yn beinhaltet typischerweise die Verwendung von Alkinvorläufern und spezifischen Reaktionsbedingungen, um die gewünschte Struktur zu erreichen. Eine gängige Methode beinhaltet die Alkylierung eines geeigneten Alkins mit einem entsprechenden Alkylhalogenid unter basischen Bedingungen. Beispielsweise kann die Reaktion von 3-Hexin mit Isopropylbromid in Gegenwart einer starken Base wie Natriumamid zu 5-Methyl-3-(propan-2-yl)hex-3-en-1-yn führen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann effizientere und skalierbarere Methoden umfassen, wie z. B. katalytische Verfahren. Katalysatoren wie Palladium oder Nickel können zur Beschleunigung der Kupplungsreaktionen zwischen Alkinen und Alkylhalogeniden eingesetzt werden, wodurch höhere Ausbeuten und Reinheit des Endprodukts erzielt werden.
Analyse Chemischer Reaktionen
Reaktionstypen
5-Methyl-3-(propan-2-yl)hex-3-en-1-yn kann an verschiedenen Arten von chemischen Reaktionen teilnehmen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Dreifachbindung in eine Doppel- oder Einfachbindung umwandeln und so Alkene oder Alkane erzeugen.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Alkingruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen eingesetzt werden.
Reduktion: Wasserstoffgas in Gegenwart eines Palladium- oder Nickelkatalysators kann für Hydrierungsreaktionen verwendet werden.
Substitution: Nukleophile wie Natriumamid oder Organolithiumreagenzien können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Ketone oder Carbonsäuren.
Reduktion: Alkene oder Alkane.
Substitution: Verschiedene substituierte Alkine, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(propan-2-yl)hex-3-en-1-yn hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Die Verbindung kann zur Untersuchung von enzymkatalysierten Reaktionen mit Alkinen verwendet werden.
Industrie: Verwendung bei der Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Mechanismus, durch den 5-Methyl-3-(propan-2-yl)hex-3-en-1-yn seine Wirkung entfaltet, hängt von den spezifischen Reaktionen ab, an denen es beteiligt ist. Beispielsweise kann bei Oxidationsreaktionen die Dreifachbindung der Verbindung von Oxidationsmitteln angegriffen werden, was zur Bildung von Zwischenprodukten führt, die schließlich zu Ketonen oder Carbonsäuren führen. Die beteiligten molekularen Ziele und Pfade variieren je nach den Reaktionsbedingungen und den verwendeten Reagenzien.
Wirkmechanismus
The mechanism by which 5-Methyl-3-(propan-2-yl)hex-3-en-1-yne exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s triple bond can be attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield ketones or carboxylic acids. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Umbellulon: Ein Monoterpenketon mit ähnlicher Struktur, das in den Blättern von Umbellularia californica vorkommt..
5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol: Eine weitere Verbindung mit einem ähnlichen Kohlenstoffgerüst.
®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 2-methylbutanoat: Ein verwandter Ester mit ähnlichen funktionellen Gruppen.
Einzigartigkeit
5-Methyl-3-(propan-2-yl)hex-3-en-1-yn ist aufgrund seiner spezifischen Alkinfunktionalität einzigartig, die es ihm ermöglicht, an einer Vielzahl von chemischen Reaktionen teilzunehmen. Diese Vielseitigkeit macht es zu einer wertvollen Verbindung in der synthetischen Chemie und in verschiedenen industriellen Anwendungen.
Eigenschaften
CAS-Nummer |
919516-14-6 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
5-methyl-3-propan-2-ylhex-3-en-1-yne |
InChI |
InChI=1S/C10H16/c1-6-10(9(4)5)7-8(2)3/h1,7-9H,2-5H3 |
InChI-Schlüssel |
KBYDDIWLRPESPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=C(C#C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


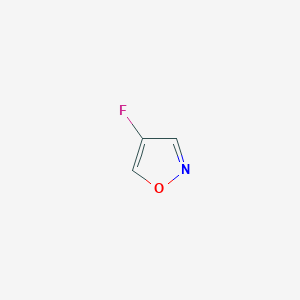
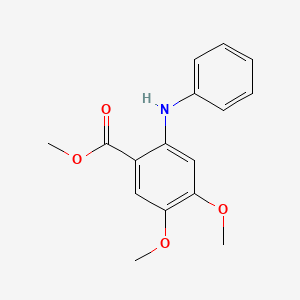
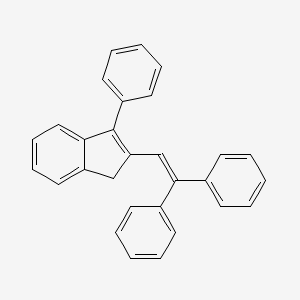
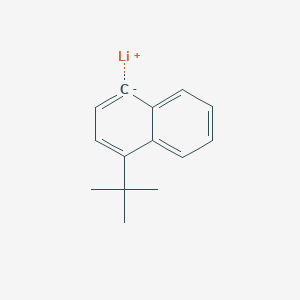
![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)
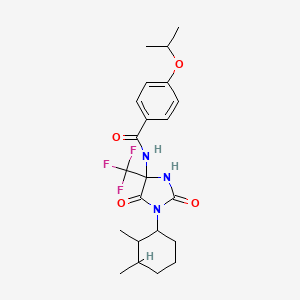
![4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide](/img/structure/B12616051.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate](/img/structure/B12616067.png)
![4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12616075.png)
![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)
![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)
![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)
